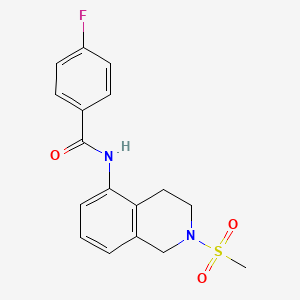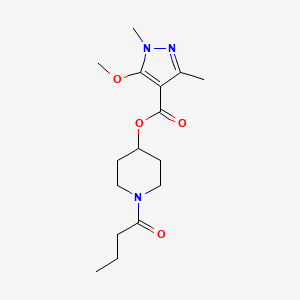![molecular formula C15H23NO2S B7681997 2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol, commonly known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first developed in the 1980s and has since been widely used in the treatment of depression and anxiety disorders. In Additionally, we will list future directions for research on Moclobemide.
Mechanism of Action
Moclobemide works by inhibiting the activity of 2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol, an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting 2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol, Moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
Moclobemide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. Additionally, Moclobemide has been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Moclobemide has several advantages for lab experiments. It is a reversible inhibitor of 2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol, which means that its effects can be easily reversed by stopping its administration. Additionally, Moclobemide has a relatively short half-life, which makes it easier to control the duration of its effects. However, Moclobemide also has some limitations for lab experiments. It can be difficult to control the dosage of Moclobemide, which can make it challenging to study its effects on specific neurotransmitter systems. Additionally, Moclobemide can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Moclobemide. One area of interest is the potential use of Moclobemide in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to understand the long-term effects of Moclobemide on neurotransmitter systems and to identify potential side effects of the drug. Finally, there is a need for more research on the biochemical and physiological effects of Moclobemide, particularly in relation to its antioxidant properties.
Synthesis Methods
Moclobemide is synthesized through a multi-step process that involves the reaction of 4-methylthiophenol with chloroacetonitrile, followed by the reaction of the resulting intermediate with 4-(chloromethyl)phenylacetonitrile. The resulting intermediate is then reacted with ethanolamine to produce Moclobemide. The synthesis of Moclobemide is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Moclobemide has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. Additionally, Moclobemide has been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the levels of dopamine in the brain.
properties
IUPAC Name |
2-[4-[(4-methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-19-14-4-2-13(3-5-14)12-16-15(6-9-17)7-10-18-11-8-15/h2-5,16-17H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDMKFZGQAQYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2(CCOCC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
![N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)
![N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B7681934.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(2,2-dimethylpropanoylamino)benzamide](/img/structure/B7681937.png)

![5-[4-[(4-Methoxyphenyl)methyl]piperazine-1-carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B7681956.png)
![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)


![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)